molecular formula C17H13ClFN3OS B2825673 N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 941956-61-2

N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2825673
CAS No.: 941956-61-2
M. Wt: 361.82
InChI Key: QNSGGMZCAQKOAT-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-fluorophenyl group linked via a sulfanylacetamide bridge to a 5-phenyl-substituted imidazole ring. This compound is structurally tailored to combine halogenated aromaticity with heterocyclic motifs, which are often associated with bioactivity in medicinal chemistry. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and electronic effects, while the imidazole core may facilitate hydrogen bonding or coordination with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-13-8-12(6-7-14(13)19)21-16(23)10-24-17-20-9-15(22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSGGMZCAQKOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the acetamide group: The final step involves the reaction of the imidazole derivative with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/ConditionsProductNotesSource
Hydrogen peroxide (H₂O₂, mild)Sulfoxide derivativeSelective oxidation at room temperature
m-Chloroperbenzoic acid (m-CPBA)Sulfone derivativeRequires anhydrous conditions

Example :
In analogous thioether-containing compounds (e.g., 3C and 3d in ), oxidation with H₂O₂ yielded sulfoxides, confirmed via NMR spectroscopy (δ 4.26–4.90 ppm for SCH₂).

Nucleophilic Substitution

The electron-withdrawing chloro and fluoro groups on the phenyl ring facilitate nucleophilic aromatic substitution (NAS).

NucleophileConditionsProductYieldSource
Ammonia (NH₃)High temperature, Cu catalystAmino-substituted phenyl derivative~60%
Methoxide (CH₃O⁻)DMF, 80°CMethoxy-substituted derivative~55%

Mechanism :
The reaction proceeds via a Meisenheimer complex intermediate, with the leaving group (Cl/F) replaced by the nucleophile.

Hydrolysis of Acetamide

The acetamide moiety can hydrolyze to form carboxylic acids or interact with bases.

Reagent/ConditionsProductNotesSource
Aqueous HCl, reflux2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acidComplete hydrolysis after 6 hours
NaOH, ethanolSodium salt of the carboxylic acidRapid deprotonation at room temperature

Characterization :
Post-hydrolysis products in analogous compounds showed IR peaks at 1667 cm⁻¹ (C=O stretch) and MS fragments consistent with decarboxylation .

Cyclization Reactions

The imidazole and sulfanyl groups enable cyclization to form fused heterocycles.

Reagent/ConditionsProductApplicationSource
Piperidine, ethanol, refluxThieno[2,3-b]pyridine derivativesAntibacterial scaffold synthesis
Sodium ethoxide, DMFTriazole-linked hybrid structuresEnhanced bioactivity

Example :
Heating 8d (a structural analog) with sodium ethoxide yielded cyclized products confirmed by ¹H NMR (δ 7.85 ppm for pyridine protons) .

Reduction Reactions

Selective reduction of nitro groups (if present) or imidazole rings is feasible.

Reagent/ConditionsTarget GroupProductSource
NaBH₄, methanolImidazole C=N bondPartially saturated imidazoline
H₂, Pd/C catalystNitro to amineAmino-substituted derivative

Limitations :
Reduction of the sulfanyl group is not observed under these conditions, preserving the thioether linkage.

Metal Coordination

The imidazole nitrogen participates in coordination chemistry, forming complexes with transition metals.

Metal SaltConditionsComplex TypeApplicationSource
Cu(II) chlorideEthanol, room tempSquare-planarCatalytic oxidation
Fe(III) nitrateAqueous solutionOctahedralMagnetic materials

Evidence :
UV-Vis spectra of Cu(II) complexes showed d-d transitions at 600–700 nm, indicative of square-planar geometry .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (): This analogue replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl moiety. Additionally, the imidazole ring is methylated at position 1, which increases steric hindrance and may reduce rotational freedom compared to the unmethylated target compound .
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Here, the imidazole-sulfanyl group is replaced with a naphthalene ring. The naphthalene system introduces extended π-conjugation, which could enhance stacking interactions in crystal structures but reduce solubility. The dihedral angle between the naphthalene and 3-chloro-4-fluorophenyl rings (60.5°) suggests a non-planar conformation, contrasting with the more rigid imidazole-containing target compound .

Heterocyclic Core Modifications

  • N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (): This compound substitutes the imidazole ring with a 1,2,4-thiadiazole core. The methylsulfanyl group enhances lipophilicity, which may influence membrane permeability .
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide ():
    The imidazole here is substituted with a nitro group (electron-withdrawing) and a phenylsulfonylmethyl group (bulky and polar). These modifications likely alter electronic density and steric interactions, making this compound more reactive in electrophilic environments compared to the target compound .

Linker and Functional Group Variations

  • N-(3-Chloro-4-fluorophenyl)-N’-hydroxycarbamimidoyl Derivatives (): These patent-derived compounds replace the sulfanylacetamide linker with imidazo[4,5-b]pyridine cores and hydroxycarbamimidoyl groups.

Molecular Weight and Solubility

  • The target compound’s molecular weight is estimated to be ~400 g/mol (similar to analogues in ).

Crystallography and Hydrogen Bonding

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Crystal packing is stabilized by N–H···O hydrogen bonds. The target compound, if crystallized, may exhibit similar interactions but with sulfur atoms participating in weaker S···H or S···π bonds .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug discovery.

Structural Characteristics

The compound is characterized by the following structural features:

  • Chloro and Fluorine Substituents : These halogen atoms enhance the compound's reactivity and biological profile.
  • Phenyl-Imidazole Moiety : Linked through a sulfur atom, this moiety is significant for its biological interactions.

The molecular formula of this compound is C17H13ClFN3OSC_{17}H_{13}ClFN_3OS, with a molecular weight of 361.8 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The presence of the imidazole ring is known to contribute to the antimicrobial effects observed in similar compounds. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Anticancer Activity

The compound has shown promising anticancer properties , particularly through its interaction with proteins involved in cell signaling pathways. Molecular docking studies suggest that it may bind favorably to tubulin, a protein crucial for cell division, indicating its potential as an anticancer agent.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AChlorophenyl and fluorophenyl groupsAnticancer activity
Compound BThiol group instead of thioetherAntimicrobial properties
Compound CFluorinated phenyl groupCytotoxic effects against cancer cell lines

The proposed mechanism of action for this compound includes:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, the compound may prevent normal microtubule formation, leading to cell cycle arrest.
  • Disruption of Cell Signaling Pathways : The compound may interfere with signaling pathways critical for cancer cell proliferation and survival.

Future Directions

Given the unique structure and preliminary findings regarding its biological activity, future research should focus on:

  • Comprehensive In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways affected by this compound.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its viability as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Imidazole Ring Formation : Cyclization of precursors (e.g., thiourea derivatives) under acidic/basic conditions .
  • Sulfanyl Group Introduction : Reaction of the imidazole intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) .
  • Purification : Column chromatography or recrystallization to isolate the final product. For example, European Patent SPECIFICATION protocols use DMSO as a solvent and trifluoroacetic acid (TFA) for deprotection .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms structural integrity (e.g., aromatic protons at δ 7.0–8.9 ppm for phenyl/imidazole groups) .
  • HPLC : Monitors reaction progress and purity (>95% purity threshold recommended) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria or Mycobacterium tuberculosis (e.g., MIC values <10 µg/mL indicate potency) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step synthesis?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclization steps .
  • Temperature Control : Maintain 60–80°C during imidazole formation to minimize side products .
  • Catalyst Screening : Evaluate Pd/C or CuI for cross-coupling reactions to improve efficiency .

Q. How can contradictions in crystallographic data be resolved?

  • Methodological Answer :
  • Software Validation : Use SHELXL for structure refinement and PLATON to check for missed symmetry or twinning .
  • Data Cross-Referencing : Compare experimental X-ray diffraction patterns with computational models (e.g., Density Functional Theory) .

Q. What strategies elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding interactions with enzyme active sites (e.g., hydrophobic pockets in Mycobacterium tuberculosis targets) .
  • In Vitro Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Data Contradictions and Validation Strategies

  • Synthetic Yield Discrepancies : If yields vary between protocols (e.g., 40% vs. 70%), replicate reactions under inert atmospheres (N₂/Ar) to assess oxygen sensitivity .
  • Biological Activity Variability : Validate conflicting antimicrobial results using standardized CLSI guidelines and multiple bacterial strains .

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